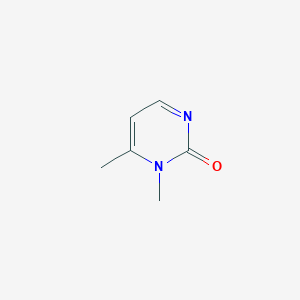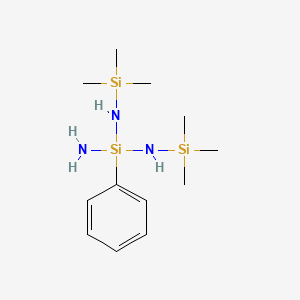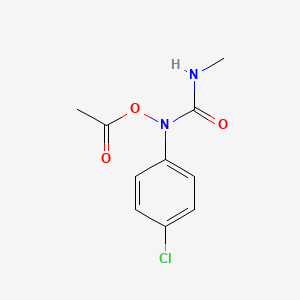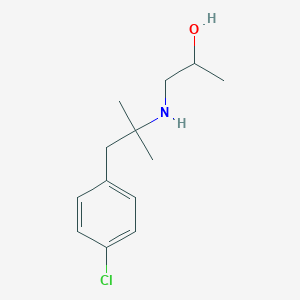![molecular formula C21H29NO3 B14710758 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol CAS No. 18184-58-2](/img/structure/B14710758.png)
3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol is a complex organic compound with a unique structure that combines a chromene core with a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol typically involves a multi-step processThe reaction conditions often involve the use of solvents such as ethanol and dimethylformamide (DMF), with heating and stirring to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The chromene core may also play a role in binding to specific sites, influencing the compound’s overall effect. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Similar in having a morpholine group but differs in the core structure.
4-Isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol: Another compound with a morpholine group but with different substituents and core structure.
Uniqueness
3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol is unique due to its combination of a chromene core and a morpholine group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
18184-58-2 |
|---|---|
Formule moléculaire |
C21H29NO3 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
3,6,6-trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H29NO3/c1-14-12-18-19(15-6-4-5-7-17(15)21(2,3)25-18)20(23)16(14)13-22-8-10-24-11-9-22/h12,23H,4-11,13H2,1-3H3 |
Clé InChI |
DVPJVRVYRCNEPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(CCCC3)C(O2)(C)C)C(=C1CN4CCOCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)

![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)




![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)


